molecular formula C15H27N7O2 B2558062 N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine CAS No. 674297-49-5

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

Cat. No.: B2558062
CAS No.: 674297-49-5
M. Wt: 337.428
InChI Key: SKRXECSMVQNMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactionsCommon reagents used in these steps include nitrating agents, alkylating agents, and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRXECSMVQNMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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